molecular formula C11H12FNO2 B12236984 1-(3-Fluoro-4-methoxybenzoyl)azetidine

1-(3-Fluoro-4-methoxybenzoyl)azetidine

Cat. No.: B12236984
M. Wt: 209.22 g/mol
InChI Key: PDXBRPNRVGLBJI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzoyl)azetidine is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and methoxy groups on the benzoyl moiety imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluoro-4-methoxybenzoyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Another method involves the cyclization of β-lactams, which can be achieved through various cyclization, nucleophilic substitution, and ring-expansion reactions . The choice of method depends on the desired yield, purity, and specific application of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxybenzoyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions on the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-4-methoxybenzoyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxybenzoyl)azetidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

azetidin-1-yl-(3-fluoro-4-methoxyphenyl)methanone

InChI

InChI=1S/C11H12FNO2/c1-15-10-4-3-8(7-9(10)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3

InChI Key

PDXBRPNRVGLBJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC2)F

Origin of Product

United States

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